REACTION_SMILES
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[CH3:14][O-:15].[Cl:1][CH2:2][CH:3]([CH2:4][N:5]1[CH:6]([CH:10]([CH3:11])[CH3:12])[O:7][CH2:8][CH2:9]1)[OH:13].[Na+:16]>>[CH2:2]1[CH:3]([CH2:4][N:5]2[CH:6]([CH:10]([CH3:11])[CH3:12])[O:7][CH2:8][CH2:9]2)[O:13]1
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Name
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Type
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product
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Smiles
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CC(C)C1OCCN1CC1CO1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |